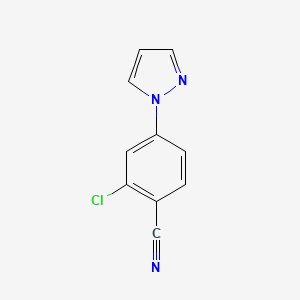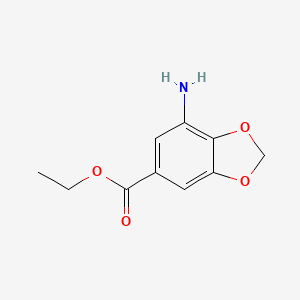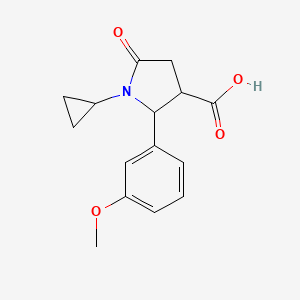
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The carbon atom is also part of a butyl chain that carries an iodine atom .Chemical Reactions Analysis
Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and coupling reactions . The specific reactions that “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact structure. Similar organoboron compounds are generally stable and have low reactivity .科学的研究の応用
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the preparation of phosphonium salts . It’s used to synthesize tricyclohexyl (acetoxybutyl)phosphonium iodide and tri-n-hexyl (acetoxybutyl)phosphonium iodide . These salts are intermediates in various organic reactions, including the Wittig reaction, which is pivotal for forming carbon-carbon double bonds.
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound due to its well-defined structure and stability. It can help in the calibration of instruments or in the development of new analytical methods .
作用機序
Safety and Hazards
将来の方向性
The study of organoboron compounds is a vibrant field of research with potential applications in organic synthesis, medicinal chemistry, and materials science . The development of new organoboron compounds like “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could open up new possibilities in these areas.
特性
IUPAC Name |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVPKWJELUHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)





![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

